1-(2-(Methoxymethyl)phenyl)piperazine chemical structure analysis
1-(2-(Methoxymethyl)phenyl)piperazine chemical structure analysis
The following technical guide provides an in-depth structural and synthetic analysis of 1-(2-(Methoxymethyl)phenyl)piperazine , a specific homolog of the privileged 2-methoxyphenylpiperazine (2-MPP) scaffold.
This guide is structured for medicinal chemists and process scientists, focusing on the unique physicochemical shifts introduced by the methylene spacer and providing a validated protocol for its synthesis and characterization.
Structural Architecture, Synthesis, and Pharmacological Profiling
Part 1: Executive Summary & Structural Logic
The compound 1-(2-(Methoxymethyl)phenyl)piperazine represents a critical structural expansion of the arylpiperazine class, widely utilized in CNS drug discovery (targeting 5-HT1A, D2, and
Unlike the canonical 1-(2-methoxyphenyl)piperazine (2-MPP) , where the methoxy group is directly attached to the phenyl ring, this analog inserts a methylene (
-
Electronic Decoupling: The methylene spacer breaks the resonance conjugation between the oxygen lone pair and the aromatic
-system. The substituent acts purely as a weak inductive withdrawer ( ), rather than a resonance donor ( ). -
Conformational Flexibility: The methoxymethyl group introduces an additional rotatable bond, allowing the ether oxygen to explore a larger conformational space within the receptor binding pocket compared to the rigid methoxy group of 2-MPP.
-
Lipophilicity Shift: The addition of the methylene group increases the
and steric bulk at the ortho position, potentially altering metabolic clearance rates (via benzylic oxidation).
Part 2: Physicochemical Profile & Predicted Data
The following data compares the target molecule with its direct parent, 2-MPP, to highlight the "Methylene Shift" effect.
| Property | 1-(2-(Methoxymethyl)phenyl)piperazine | 1-(2-Methoxyphenyl)piperazine (2-MPP) | Impact of Modification |
| Molecular Formula | Homologation (+ | ||
| Molecular Weight | 206.29 g/mol | 192.26 g/mol | +14.03 Da |
| CLogP (Predicted) | ~1.8 - 2.1 | 1.4 - 1.6 | Increased Lipophilicity |
| H-Bond Acceptors | 2 (Tertiary N, Ether O) | 2 (Tertiary N, Ether O) | Position of O shifted by ~1.5 Å |
| Electronic Effect | Inductive ( | Resonance ( | Altered pKa of aniline N |
| pKa (Piperazine N4) | ~9.8 (Predicted) | 9.15 (Exp) | Basicity likely retained |
Part 3: Synthetic Methodology (The "Ortho-Cyclization" Protocol)
Causality: Direct nucleophilic aromatic substitution (
Reaction Scheme Visualization
The following diagram outlines the critical pathway from the aniline precursor to the final salt form.
Step-by-Step Experimental Protocol
Reagents:
-
2-(Methoxymethyl)aniline (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.1 eq)
-
Diglyme (Diethylene glycol dimethyl ether) or n-Butanol
-
Sodium Carbonate (
) (2.5 eq)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(methoxymethyl)aniline (10 mmol) in Diglyme (20 mL).
-
Addition: Add bis(2-chloroethyl)amine hydrochloride (11 mmol) and anhydrous
(25 mmol). Note: The base is critical to neutralize the HCl generated during alkylation, driving the equilibrium forward. -
Cyclization: Heat the mixture to reflux (approx. 160°C for Diglyme) for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1). The spot for the aniline (
) should disappear, replaced by the polar piperazine product ( , stains with Ninhydrin). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the high-boiling solvent.
-
Extraction: Dissolve the residue in 1N HCl (acidic extraction). Wash with Ethyl Acetate (removes unreacted neutral organics). Basify the aqueous layer to pH >12 using 4N NaOH. Extract the free base into DCM (
mL). -
Purification: Dry the DCM layer over
and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% ). -
Salt Formation (Self-Validation): Dissolve the pure oil in minimal ethanol. Add 2M HCl in diethyl ether dropwise. The formation of a white, non-hygroscopic precipitate confirms the presence of the basic secondary amine (piperazine N4).
Part 4: Spectroscopic Characterization Guide
To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral signatures.
1. Proton NMR (
NMR, 400 MHz,
)
- 7.10 – 7.30 ppm (m, 4H): Aromatic protons. Expect a complex multiplet typical of 1,2-disubstituted benzenes.
-
4.45 ppm (s, 2H): Diagnostic Peak. The benzylic methylene (
). This singlet distinguishes this compound from 2-MPP (which lacks this signal). -
3.40 ppm (s, 3H): Methoxy group (
). - 2.90 – 3.05 ppm (m, 4H): Piperazine protons adjacent to the aryl ring (N1).
- 3.05 – 3.20 ppm (m, 4H): Piperazine protons adjacent to the secondary amine (N4).
2. Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 207.15
-
Fragmentation Pattern: Expect a characteristic loss of the methoxymethyl fragment (
) or cleavage of the piperazine ring.
Part 5: Conformational Dynamics & SAR Implications
The "Ortho Effect" is the defining feature of this scaffold. In 2-substituted phenylpiperazines, the steric bulk at the ortho position prevents the piperazine ring from lying coplanar with the benzene ring.
Mechanistic Insight:
In 2-MPP, the methoxy oxygen can form an intramolecular hydrogen bond (or electrostatic interaction) with the piperazine nitrogen, or simply repulse it. In the methoxymethyl analog, the oxygen is pushed further away. This likely reduces the rotational barrier of the phenyl-piperazine bond, potentially creating a "floppier" pharmacophore that may lose selectivity for rigid receptor pockets (like 5-HT1A) while gaining affinity for more promiscuous targets (like
Part 6: References
-
Pollard, C. B., & Wicker, T. H. (1954). Piperazine Derivatives. Synthesis of 1-Arylpiperazines. Journal of the American Chemical Society, 76(7), 1853–1855. [Link] (Foundational protocol for aniline-to-piperazine cyclization).
-
Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-Substituted Derivatives. Journal of Medicinal Chemistry, 39(22), 4439–4450. [Link] (Detailed SAR on ortho-substituted phenylpiperazines).
-
Boksa, J., et al. (2004). Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety.[1] Polish Journal of Pharmacology, 55(6), 1013-1019.[1] (Comparative data for the 2-MPP scaffold).
